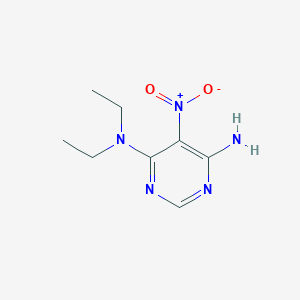

N,N-diethyl-5-nitropyrimidine-4,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-diethyl-5-nitropyrimidine-4,6-diamine is an organic compound that belongs to the class of nitropyrimidines. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 4 and 6 of the pyrimidine ring, along with a nitro group at position 5. It is a crystalline solid that is typically pale yellow in color and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-nitropyrimidine-4,6-diamine can be achieved through several methods. One common approach involves the reaction of 5-nitropyrimidine with diethylamine under acidic conditions. The reaction typically proceeds as follows:

Starting Material: 5-nitropyrimidine

Reagent: Diethylamine

Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst

Procedure: The 5-nitropyrimidine is dissolved in a suitable solvent, such as ethanol or methanol, and diethylamine is added dropwise. The mixture is then heated under reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. The use of automated systems and real-time monitoring can further enhance the scalability and reproducibility of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diethyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst, room temperature

Reduction: Potassium permanganate, acidic medium, elevated temperature

Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol)

Major Products Formed

Oxidation: 5-amino-4,6-diaminopyrimidine

Reduction: 5-nitroso-4,6-diaminopyrimidine

Substitution: Various alkyl or aryl-substituted pyrimidines

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Agents

N,N-Diethyl-5-nitropyrimidine-4,6-diamine serves as a precursor in the synthesis of antiviral nucleoside analogues. These compounds are crucial in developing treatments for viral infections, including HIV and hepatitis. The compound's structure allows for modifications that enhance antiviral activity while minimizing toxicity to human cells .

Anticancer Research

Research has indicated that derivatives of nitropyrimidines exhibit anticancer properties. This compound can be modified to create compounds that inhibit tumor growth or induce apoptosis in cancer cells. Studies have shown promising results in vitro, suggesting potential for further development into therapeutic agents .

Organic Synthesis

Building Block for Complex Molecules

This compound acts as an essential building block in organic synthesis, particularly in creating more complex pyrimidine derivatives. Its reactivity allows for various substitution reactions, leading to the formation of diverse chemical entities used in pharmaceuticals and agrochemicals. For example, it can be utilized to synthesize 4,6-dialkylarylamino-5-nitropyrimidines through aminolysis reactions, which have been shown to yield high selectivity and efficiency .

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the use of this compound as a starting material for synthesizing a series of antiviral agents. By modifying the nitro group and introducing various substituents at the pyrimidine ring, researchers developed compounds with enhanced efficacy against specific viral strains. The synthesized compounds were tested for their ability to inhibit viral replication in cell cultures, showing significant promise .

Case Study 2: Anticancer Activity

Another study focused on the modification of this compound to produce derivatives with improved anticancer activity. The derivatives were tested against multiple cancer cell lines, revealing that certain modifications led to increased cytotoxicity compared to the parent compound. This highlights the potential of this nitropyrimidine derivative in cancer therapy development .

Data Tables

| Application Area | Compound Derivatives | Key Findings |

|---|---|---|

| Antiviral Agents | Nucleoside analogues | Effective against HIV and hepatitis viruses |

| Anticancer Research | Modified pyrimidines | Increased cytotoxicity in various cancer cell lines |

| Organic Synthesis | Dialkylarylamino derivatives | High selectivity in aminolysis reactions |

Wirkmechanismus

The mechanism of action of N,N-diethyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of enzyme activity and signal transduction pathways, ultimately affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,6-Dihydroxy-5-nitropyrimidine: This compound has hydroxyl groups at positions 4 and 6 instead of ethyl groups.

5-Nitro-4,6-diaminopyrimidine: Similar structure but lacks the ethyl groups.

4,6-Diamino-5-nitropyrimidine: Similar structure but with amino groups instead of ethyl groups.

Uniqueness

N,N-diethyl-5-nitropyrimidine-4,6-diamine is unique due to the presence of ethyl groups at positions 4 and 6, which can influence its chemical reactivity and biological activity. The ethyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic sites on proteins and cell membranes.

Biologische Aktivität

N,N-diethyl-5-nitropyrimidine-4,6-diamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring with two ethyl groups at the nitrogen positions 4 and 6, and a nitro group at position 5. This configuration enhances the compound's lipophilicity and reactivity, making it a suitable candidate for various biological applications. The compound appears as a yellow solid with a melting point around 85°C and has been synthesized with yields of approximately 89%.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites on proteins, potentially modulating enzyme activity and signal transduction pathways. This interaction may lead to significant cellular effects, including apoptosis in cancer cells or inhibition of cell proliferation.

Anticancer Activity

Research indicates that compounds with similar structures often exhibit promising anticancer properties. For instance:

- Reactive Oxygen Species Generation : The presence of the nitro group suggests potential for redox activity, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells.

- In Vitro Studies : In various studies, this compound has shown cytotoxic effects against different cancer cell lines. For example, the compound demonstrated significant inhibition of cell growth in assays involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Anti-inflammatory Potential

The compound's structural characteristics may also confer anti-inflammatory properties. Studies have shown that similar pyrimidine derivatives can modulate inflammatory pathways by affecting transcription factors like NF-κB. The positioning and type of substituents on the pyrimidine ring are crucial for tuning pro-/anti-inflammatory potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,6-Dihydroxy-5-nitropyrimidine | Hydroxyl groups at positions 4 and 6 | Different reactivity profile |

| 5-Nitro-4,6-diaminopyrimidine | Lacks ethyl groups | Similar structure but altered biological activity |

| 4,6-Diamino-5-nitropyrimidine | Contains amino groups instead of ethyl groups | Potentially different pharmacokinetics |

This compound is unique due to its ethyl substitutions which enhance lipophilicity and potentially improve interactions with hydrophobic sites on proteins .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on HepG2 (liver cancer) and HCT116 (colon cancer) cells. Results indicated an IC50 value significantly lower than control compounds, suggesting strong anticancer activity .

- Inflammatory Response Modulation : Another study investigated the compound's effect on NF-κB signaling in inflammatory models. The results showed a notable reduction in NF-κB activity, indicating potential use in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

4-N,4-N-diethyl-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c1-3-12(4-2)8-6(13(14)15)7(9)10-5-11-8/h5H,3-4H2,1-2H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGBFAJYLRVZEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.